Cas no 2426657-83-0 ((R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate)
(R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate
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- Inchi: 1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-4-9-17(19,12-20)11-13-5-7-14(18)8-6-13/h5-8H,4,9-12,19H2,1-3H3/t17-/m1/s1
- InChI Key: LZQHRGZMEJGKPL-QGZVFWFLSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC[C@@](N)(CC2=CC=C(Cl)C=C2)C1
(R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B242665-5mg |
(R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate |
2426657-83-0 | 5mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B242665-25mg |
(R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate |
2426657-83-0 | 25mg |
$ 563.00 | 2023-04-18 | ||
| TRC | B242665-50mg |
(R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate |
2426657-83-0 | 50mg |
$ 999.00 | 2023-04-18 |
(R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate
Comprehensive Overview of (R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate (CAS No. 2426657-83-0)
(R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate (CAS No. 2426657-83-0) is a chiral piperidine derivative widely recognized for its role in pharmaceutical intermediates and organic synthesis. This compound features a tert-butyl carbamate group and a 4-chlorobenzyl substituent, making it a versatile building block for drug discovery. Its stereospecific (R)-configuration is critical for applications in asymmetric synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders.
The growing demand for enantiomerically pure compounds in the pharmaceutical industry has heightened interest in (R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate. Researchers frequently search for "chiral piperidine synthesis" or "CAS 2426657-83-0 applications," reflecting its relevance in modern medicinal chemistry. Its structural uniqueness—combining a piperidine core with a chlorinated aromatic ring—enables interactions with biological targets such as G-protein-coupled receptors (GPCRs), a hotspot in drug development.
From an SEO perspective, terms like "piperidine carboxylate derivatives" and "4-chlorobenzyl piperidine uses" align with trending queries in academic and industrial circles. The compound’s Boc-protected amine functionality also makes it a sought-after reagent for peptide coupling and N-heterocycle modifications, addressing the need for "protective group strategies in organic synthesis."
In the context of sustainability, (R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate is often discussed alongside "green chemistry approaches" due to its potential for catalytic asymmetric hydrogenation—a technique reducing waste in API manufacturing. Laboratories optimizing "high-yield chiral amine synthesis" protocols prioritize this compound for its reproducibility and scalability.
Analytical characterization of CAS No. 2426657-83-0 typically involves HPLC chiral separation, NMR spectroscopy, and mass spectrometry, with data frequently cited in patents for CNS-active drugs. Its stability under inert conditions and compatibility with common solvents like THF and dichloromethane further enhance its utility.
As the pharmaceutical sector shifts toward personalized medicine, the demand for optically active intermediates like (R)-tert-Butyl-3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate is projected to rise. Its integration into "fragment-based drug design" workflows underscores its value in addressing unmet medical needs, particularly in oncology and immunology research.
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